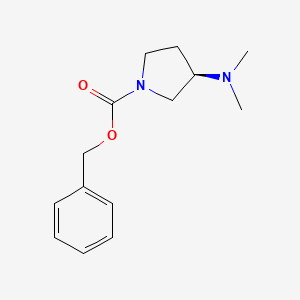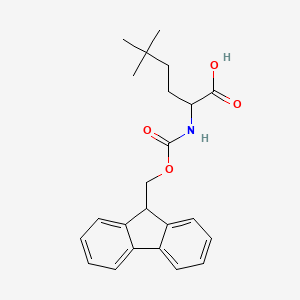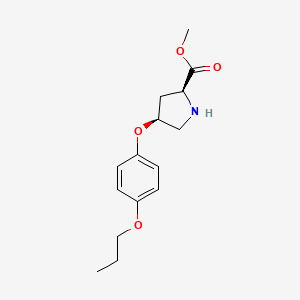
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate, also known as MeOPPC, is a compound that has been studied for its potential applications in scientific research and laboratory experiments. MeOPPC is a non-steroidal anti-inflammatory drug (NSAID) and is structurally related to the widely used NSAID indomethacin. MeOPPC has been studied for its potential to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, MeOPPC has been studied for its potential to act as an inhibitor of the enzyme xanthine oxidase (XO) and its ability to reduce the production of reactive oxygen species (ROS).
Applications De Recherche Scientifique
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has also been studied for its potential to act as an inhibitor of the enzyme xanthine oxidase (XO) and its ability to reduce the production of reactive oxygen species (ROS). Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to act as an inhibitor of the enzyme adenosine deaminase (ADA) and its ability to reduce the production of adenosine.
Mécanisme D'action
The mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is not yet fully understood, however, it is believed to involve the inhibition of the enzyme cyclooxygenase (COX). Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is thought to bind to the active site of the COX enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins and thromboxanes. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is thought to inhibit the activity of the enzyme xanthine oxidase (XO), which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to reduce inflammation and pain. In animal studies, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been shown to reduce inflammation and pain associated with arthritis. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the inflammatory response. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and adenosine, which can be damaging to cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is relatively non-toxic and has been shown to reduce inflammation and pain in animal studies. However, there are some limitations to the use of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in laboratory experiments. Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known. Additionally, the mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate is not yet fully understood, so further research is needed to better understand how Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate works.
Orientations Futures
There are several potential future directions for research on Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate. First, further research is needed to better understand the mechanism of action of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate and the biochemical and physiological effects of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Second, further research is needed to determine the safety and efficacy of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Third, further research is needed to determine the optimal dosage of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate for use in humans. Fourth, further research is needed to determine the potential long-term effects of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in humans. Fifth, further research is needed to determine the potential interactions between Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate and other drugs. Sixth, further research is needed to determine the potential applications of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in other areas, such as cancer treatment. Finally, further research is needed to determine the potential applications of Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate in other areas, such as agriculture and food production.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-methoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-9-4-3-5-10(6-9)18-11-7-12(14-8-11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWPYSIISRRNT-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-methoxyphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



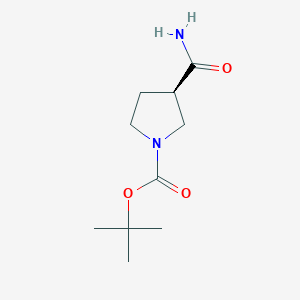

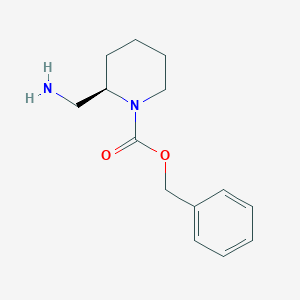
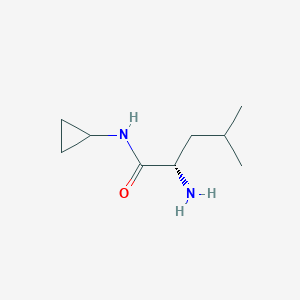
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
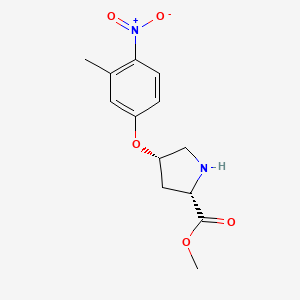
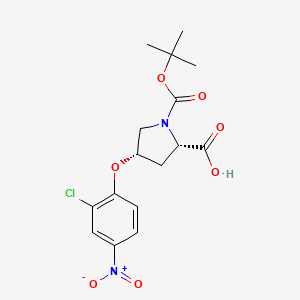
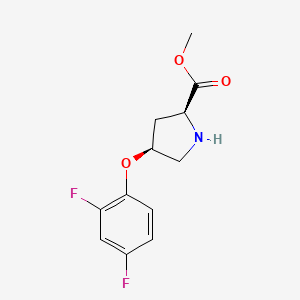
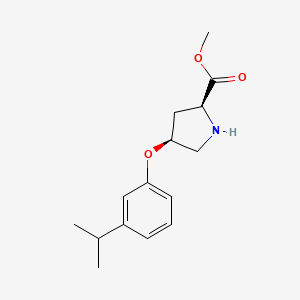
![(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091355.png)
